N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide
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Description
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds containing the imidazole moiety have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, to exert its effects.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities . Therefore, it is possible that this compound may also affect similar pathways.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , suggesting that this compound may also have good solubility. This could potentially enhance its bioavailability and distribution throughout the body.
Result of Action
Based on the reported biological activities of similar compounds , it can be hypothesized that this compound may exert a variety of effects at the molecular and cellular levels. These effects could include the modulation of enzyme activities, changes in receptor signaling, alterations in gene expression, and effects on cell proliferation and survival.
Biological Activity
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Common Name | N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-benzofuran-carboxamide |
CAS Number | 1203032-00-1 |
Molecular Formula | C19H20N4O2 |
Molecular Weight | 336.4 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the triazole ring is known to enhance the compound's affinity for multiple enzymes and receptors involved in disease processes.
Key Mechanisms:
- Antimicrobial Activity : Similar compounds with triazole moieties have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains like MRSA .
- Antifungal Activity : The benzofuran structure is known for its antifungal properties. Compounds with similar scaffolds have shown efficacy against various fungi, including Candida species .
- Anti-inflammatory Effects : Some studies indicate that compounds containing triazole and benzofuran structures may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial properties of related compounds. For example, derivatives of benzotriazole have been shown to possess potent antibacterial activity with MIC values ranging from 12.5 to 25 μg/mL against various bacterial strains . The structural similarity suggests potential for this compound to exhibit similar effects.
Case Studies
- Study on Triazole Derivatives : A study highlighted that triazole derivatives exhibited significant antiparasitic effects against Trypanosoma cruzi, demonstrating a dose-dependent inhibition of growth . This suggests potential applications in treating parasitic infections.
- Inhibition of COX Enzymes : Research has indicated that certain derivatives can selectively inhibit COX-II with IC50 values as low as 0.011 μM, significantly more potent than traditional anti-inflammatory drugs like Rofecoxib . This raises interest in exploring the anti-inflammatory potential of this compound.
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-23-18(14-7-3-2-4-8-14)22-24(20(23)26)12-11-21-19(25)17-13-15-9-5-6-10-16(15)27-17/h2-10,13H,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYBLPJUEFKILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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